

# Technical Guide: Physicochemical Properties of N-phenyl-2-quinolin-8-ylacetamide

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## Compound of Interest

Compound Name: *N-phenyl-2-quinolin-8-ylacetamide*

Cat. No.: *B7474221*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for the solubility and stability of **N-phenyl-2-quinolin-8-ylacetamide** is not readily available in the public domain. This guide provides an in-depth overview of its anticipated physicochemical properties based on the known characteristics of its core chemical moieties: N-phenylacetamide (acetanilide) and quinoline. The experimental protocols described are generalized standard procedures in pharmaceutical sciences.

## Introduction

**N-phenyl-2-quinolin-8-ylacetamide** is a molecule of interest in medicinal chemistry, combining the structural features of both N-phenylacetamide and quinoline. The quinoline ring is a prominent scaffold in a variety of biologically active compounds, including anticancer and anti-inflammatory agents. The N-phenylacetamide moiety can influence the molecule's lipophilicity and hydrogen bonding capacity. A thorough understanding of the solubility and stability of this compound is critical for its development as a potential therapeutic agent, impacting formulation, bioavailability, and shelf-life.

## Predicted Physicochemical Properties

The properties of **N-phenyl-2-quinolin-8-ylacetamide** can be inferred from its constituent parts.

- **N-phenylacetamide (Acetanilide):** This component is a solid at room temperature and is slightly soluble in water but soluble in organic solvents like ethanol and acetone. It is generally stable under normal conditions.
- **Quinoline:** This bicyclic aromatic heterocycle is a colorless liquid with limited solubility in cold water, which increases in hot water. It is soluble in most organic solvents. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor and can be protonated in acidic conditions, which would increase its aqueous solubility.

Based on this, **N-phenyl-2-quinolin-8-ylacetamide** is expected to be a solid with low aqueous solubility and better solubility in organic solvents. The presence of the quinoline nitrogen and the amide group provides sites for hydrogen bonding, which will influence its interactions with solvents.

## Solubility Data of Structurally Related Compounds

To provide a quantitative context, the following tables summarize the solubility data for N-phenylacetamide and quinoline.

Table 1: Solubility of N-phenylacetamide (Acetanilide)

Solvent	Solubility	Temperature (°C)
Water	<0.56 g/100 mL	25
Ethanol	1 g in 3.4 mL	-
Benzene	1 g in 47 mL	-
Chloroform	1 g in 3.7 mL	-
Acetone	Soluble	-

Table 2: Solubility of Quinoline

Solvent	Solubility	Temperature (°C)
Water (cold)	Slightly soluble	-
Water (hot)	Readily soluble	-
Water	0.61 g/100 mL	20
Organic Solvents	Miscible	-

## Stability Profile of Structurally Related Compounds

Table 3: Stability of N-phenylacetamide (Acetanilide)

Condition	Stability	Notes
Standard Ambient Temperature	Stable	The product is chemically stable under standard ambient conditions. <a href="#">[1]</a>
Incompatible Materials	Incompatible with strong oxidizing agents, caustics, alkalies.	-
Light Exposure	Tends to yellow slightly upon exposure to light.	-

## Experimental Protocols

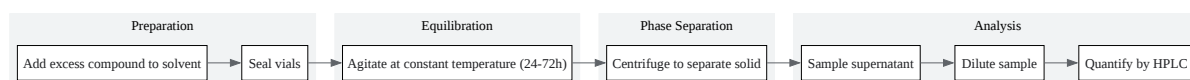
The following are detailed methodologies for determining the solubility and stability of a compound like **N-phenyl-2-quinolin-8-ylacetamide**.

### Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

- Preparation: Prepare a series of vials containing a fixed volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol).

- **Addition of Compound:** Add an excess amount of **N-phenyl-2-quinolin-8-ylacetamide** to each vial to create a saturated solution.
- **Equilibration:** Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the supernatant.
- **Sampling and Dilution:** Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.
- **Quantification:** Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** Calculate the solubility in mg/mL or µg/mL.



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## Thermodynamic Solubility Workflow

## Stability Testing (Accelerated Stability Study)

This protocol is based on ICH guidelines to predict the shelf-life of a drug substance.

- **Sample Preparation:** Prepare multiple batches of **N-phenyl-2-quinolin-8-ylacetamide** in its intended primary packaging.
- **Storage Conditions:** Store the samples in stability chambers under accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

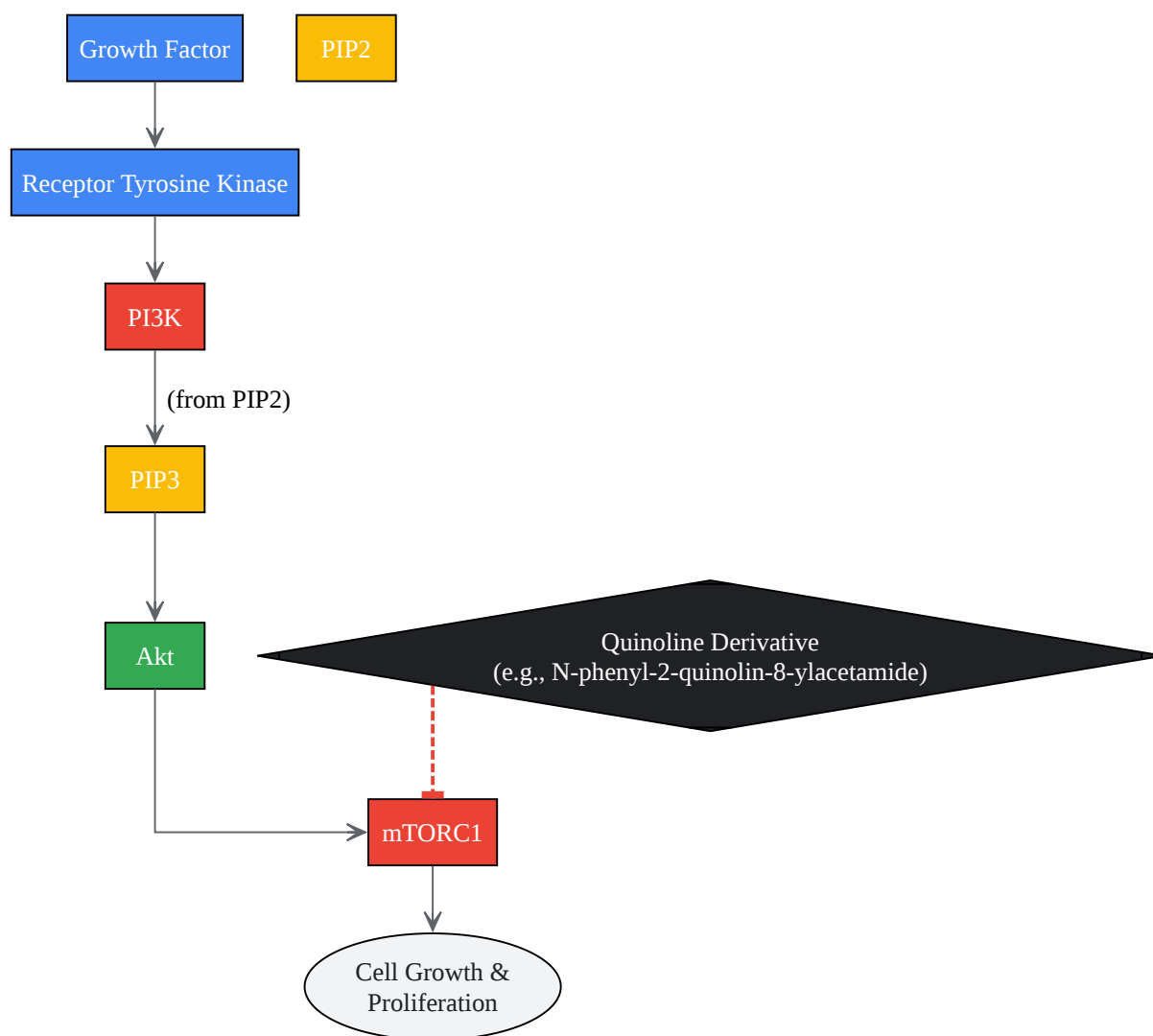
- Time Points: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months).
- Analysis: At each time point, analyze the samples for:
  - Appearance: Visual inspection for any physical changes (color, form).
  - Assay: Quantification of the active ingredient (e.g., by HPLC) to determine its concentration.
  - Purity/Degradation Products: Use a stability-indicating HPLC method to identify and quantify any impurities or degradation products.
- Data Evaluation: Evaluate the data to identify any trends in degradation and to determine the shelf-life under the tested conditions.

## Potential Signaling Pathway Involvement

Quinoline derivatives are known to be involved in various signaling pathways, particularly in the context of cancer and inflammation. Many quinoline-based compounds have been shown to inhibit the PI3K/Akt/mTOR and NF- $\kappa$ B signaling pathways.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Quinoline derivatives can act as inhibitors at various points in this pathway, such as inhibiting the mTOR kinase.[\[4\]](#)[\[7\]](#)



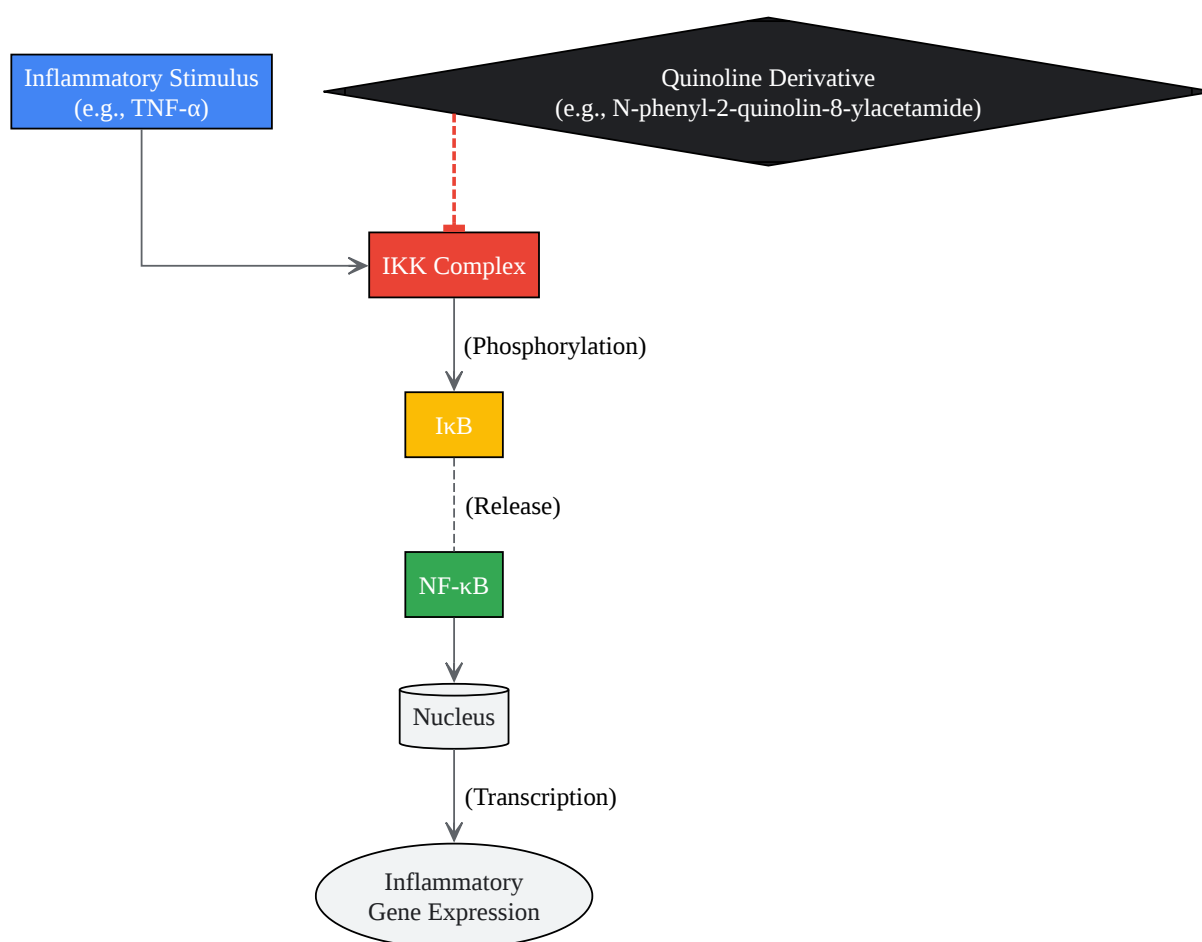
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Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway

## Inhibition of the NF- $\kappa$ B Pathway

The NF- $\kappa$ B pathway is a key regulator of the inflammatory response. Chronic activation of this pathway is associated with various inflammatory diseases and some cancers. Certain quinoline derivatives have been found to inhibit this pathway, thereby exerting anti-inflammatory effects.

[5][6]



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